3-Hydroxy-5-(4-T-butylphenyl)pyridine 3-Hydroxy-5-(4-T-butylphenyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1261931-94-5
VCID: VC8226026
InChI: InChI=1S/C15H17NO/c1-15(2,3)13-6-4-11(5-7-13)12-8-14(17)10-16-9-12/h4-10,17H,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)O
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol

3-Hydroxy-5-(4-T-butylphenyl)pyridine

CAS No.: 1261931-94-5

Cat. No.: VC8226026

Molecular Formula: C15H17NO

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-5-(4-T-butylphenyl)pyridine - 1261931-94-5

Specification

CAS No. 1261931-94-5
Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
IUPAC Name 5-(4-tert-butylphenyl)pyridin-3-ol
Standard InChI InChI=1S/C15H17NO/c1-15(2,3)13-6-4-11(5-7-13)12-8-14(17)10-16-9-12/h4-10,17H,1-3H3
Standard InChI Key TUWHXOILCSNNQB-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyridine core substituted with a hydroxyl group (-OH) at position 3 and a bulky 4-tert-butylphenyl group at position 5. The tert-butyl group introduces significant steric hindrance, influencing the molecule’s reactivity and intermolecular interactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC15H17NO\text{C}_{15}\text{H}_{17}\text{NO}
Molecular Weight227.30 g/mol
IUPAC Name5-(4-tert-butylphenyl)pyridin-3-ol
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)O
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, ethanol)

The hydroxyl group facilitates hydrogen bonding, while the tert-butylphenyl moiety enhances hydrophobicity, making the compound suitable for lipid-rich environments .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves multi-step organic reactions, leveraging cross-coupling strategies and nucleophilic substitutions :

  • Suzuki-Miyaura Coupling:

    • Reactants: 4-Tert-butylphenylboronic acid and 3-hydroxypyridine derivatives.

    • Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4).

    • Conditions: Reflux in toluene/ethanol with a base (e.g., K2CO3\text{K}_2\text{CO}_3) .

  • Condensation Reactions:

    • Formation of the pyridine ring via cyclization of β-diketones or enaminones .

Example Procedure:
A mixture of 4-tert-butylphenylboronic acid (1.2 eq) and 3-bromo-5-hydroxypyridine (1.0 eq) in toluene is heated to 80°C under N2\text{N}_2. After adding Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%), the reaction is stirred for 12 hours. The product is purified via column chromatography (yield: 65–75%) .

Applications in Research

Medicinal Chemistry

  • Antimicrobial Activity: Salts derived from 3-hydroxypyridine exhibit efficacy against Bacillus cereus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 4–16 µg/mL .

  • Antioxidant Properties: Analogues with tert-butyl groups demonstrate radical-scavenging activity, reducing oxidative stress in biological systems .

Material Science

  • Polymer Stabilizers: The tert-butyl group enhances thermal stability, making the compound effective in preventing polymer degradation at high temperatures .

  • Coordination Chemistry: Serves as a ligand in transition metal complexes (e.g., Ni, Rh), enabling catalytic applications in cross-coupling reactions .

Research Findings

Biological Studies

  • In Vivo Antioxidant Effects: Covalent attachment of 3-hydroxy-5-(4-T-butylphenyl)pyridine derivatives to bovine pericardium reduced oxidative damage by 40–60% in rat models, preserving collagen integrity .

  • Enzyme Inhibition: Structural analogs inhibit JNK (c-Jun N-terminal kinase) with IC50\text{IC}_{50} values of 2–27 µM, relevant for treating inflammatory diseases .

Physicochemical Data

PropertyValueMethod
Melting Point183–190°CDSC
LogP3.8HPLC
pKa8.2 (hydroxyl group)Potentiometry

Comparison with Analogues

Structural Analogues

CompoundKey DifferencesActivity Comparison
5-(4-Tert-butylphenyl)pyridin-2-amineAmine group at position 2Lower antimicrobial activity (MIC: 32 µg/mL)
3-Hydroxy-4-phenylpicolinonitrileNitrile group at position 4Enhanced catalytic activity in Pd complexes

The hydroxyl group in 3-Hydroxy-5-(4-T-butylphenyl)pyridine improves hydrogen-bonding capacity, critical for biological interactions .

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